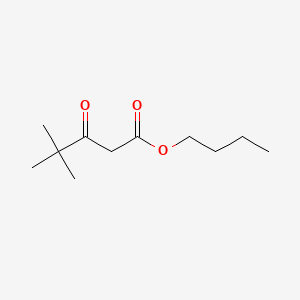

Butyl 4,4-dimethyl-3-oxovalerate

Description

Butyl 4,4-dimethyl-3-oxovalerate is an ester derivative of 4,4-dimethyl-3-oxovaleric acid, where the butyl group replaces the hydroxyl hydrogen. The ethyl analog has a molecular formula C₈H₁₆O₃, density of 1.1 g/cm³ at 20°C, and a boiling point of 78°C . The butyl variant likely shares similar reactive ketone and ester functional groups but with altered physicochemical properties due to the longer alkyl chain.

Properties

CAS No. |

85614-42-2 |

|---|---|

Molecular Formula |

C11H20O3 |

Molecular Weight |

200.27 g/mol |

IUPAC Name |

butyl 4,4-dimethyl-3-oxopentanoate |

InChI |

InChI=1S/C11H20O3/c1-5-6-7-14-10(13)8-9(12)11(2,3)4/h5-8H2,1-4H3 |

InChI Key |

ZSQISGIWXTVFEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CC(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4,4-dimethyl-3-oxovalerate typically involves the esterification of 4,4-dimethyl-3-oxovaleric acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

Butyl 4,4-dimethyl-3-oxovalerate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: 4,4-dimethyl-3-oxovaleric acid.

Reduction: 4,4-dimethyl-3-hydroxyvalerate.

Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Butyl 4,4-dimethyl-3-oxovalerate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of Butyl 4,4-dimethyl-3-oxovalerate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for esterases, which catalyze the hydrolysis of the ester bond to produce 4,4-dimethyl-3-oxovaleric acid and butanol. This hydrolysis reaction is crucial in metabolic pathways where ester compounds are broken down .

Comparison with Similar Compounds

Ethyl 4,4-Dimethyl-3-Oxovalerate (CAS 17094-34-7)

- Molecular Formula : C₈H₁₆O₃

- Boiling Point : 78°C

- Density : 1.1 g/cm³ at 20°C

- Purity : >98.0% (GC)

- Key Differences : The ethyl ester has a shorter alkyl chain, resulting in a lower molecular weight and boiling point compared to the butyl variant. This affects volatility and solubility in polar solvents.

Butyl Acetate (CAS 123-86-4)

- Molecular Formula : C₆H₁₂O₂

- Boiling Point : 126°C

- Density : 0.8825 g/cm³ at 20°C

- Applications : Widely used as a solvent in coatings and inks due to its moderate evaporation rate and fruity odor .

- Key Differences : Butyl acetate lacks the ketone group and branched structure of 4,4-dimethyl-3-oxovalerate, leading to lower reactivity and higher hydrophobicity.

Butyl Carbitol Acetate (C₁₀H₂₀O₄)

- Molecular Weight : 204.3 g/mol

- Boiling Point : 246.7°C

- Density : 0.979 g/cm³ at 20°C

- Applications : High-boiling solvent for industrial paints and cleaners .

- Key Differences : The presence of an ether linkage in butyl carbitol acetate enhances its water solubility (6.5 g/100g at 25°C) compared to the ketone-containing butyl 4,4-dimethyl-3-oxovalerate .

Comparative Analysis of Physicochemical Properties

Toxicity and Environmental Impact

- Butyl Acrylate : LC₅₀ for fish (Oncorhynchus mykiss) is >1–10 mg/L, and it is classified as flammable (H226) and irritating to skin/eyes (H315, H319) .

- This compound : Expected to have moderate aquatic toxicity based on structural similarity to other esters. However, its persistence and bioaccumulation remain unstudied.

Regulatory Status

Biological Activity

Butyl 4,4-dimethyl-3-oxovalerate is an organic compound classified as an ester, notable for its biological activity, particularly as a substrate for esterases. This compound has been the subject of various studies focusing on its enzymatic interactions and potential applications in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₂₀O₃

- Molecular Weight : 200.27 g/mol

- Functional Group : Ester

The structure of this compound features a butyl group attached to the carbonyl carbon of the 4,4-dimethyl-3-oxovalerate moiety, which influences its solubility and reactivity profile.

Enzymatic Activity

Research indicates that this compound serves as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. The hydrolysis of this compound results in the formation of butanol and 4,4-dimethyl-3-oxovaleric acid. This reaction is significant as it plays a role in metabolic pathways involving esters and can influence various biological processes, including:

- Metabolic Pathways : The hydrolysis products may participate in further metabolic reactions.

- Biological Stability : Understanding the stability and reactivity of this compound under different conditions can provide insights into its potential biological effects.

Case Studies and Research Findings

Several studies have examined the biological activity and potential applications of this compound:

-

Enzymatic Hydrolysis :

- A study demonstrated that the compound undergoes hydrolysis by esterases, indicating its potential role in metabolic processes involving ester compounds.

- The kinetics of this reaction can vary based on environmental conditions such as pH and temperature.

-

Comparative Analysis with Similar Compounds :

- A comparative analysis highlighted structural similarities with other esters, showcasing how variations in alkyl groups influence enzymatic activity and stability. The following table summarizes some similar compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| Methyl 4,4-dimethyl-3-oxovalerate | Similar ester structure | Methyl group instead of butyl |

| Methyl 4,4-dimethyl-3-oxopentanoate | Contains a pentanoate chain | Differing carbon chain length |

| Methyl 4,4,4-trimethyl-3-oxobutanoate | Contains three methyl groups | Enhanced steric hindrance |

| Methyl 3-oxo-4,4-dimethylpentanoate | Different position of the keto group | Variation in functional group positioning |

Potential Applications

This compound's unique structural arrangement allows for distinctive chemical reactivity. Its applications include:

- Organic Synthesis : Utilized as a building block in synthetic chemistry due to its reactivity.

- Medicinal Chemistry : Potentially useful in drug development due to its interactions with biological enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.